Product packaging for 3-Bromo-2-iodoaniline(Cat. No.:CAS No. 150908-00-2)

3-Bromo-2-iodoaniline

Cat. No.: B2578001
CAS No.: 150908-00-2
M. Wt: 297.921
InChI Key: KFMJFTWHEJEMRH-UHFFFAOYSA-N
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Description

Significance of Aryl Halides in Contemporary Synthetic Strategies

Aryl halides, in general, are organic compounds where a halogen atom is directly bonded to an aromatic ring. fiveable.me They are crucial building blocks in a myriad of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. fiveable.me These reactions have revolutionized the way chemists form carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to synthesize pharmaceuticals, agrochemicals, and advanced materials. fiveable.meiitk.ac.in The stability of the aromatic ring makes aryl halides generally less reactive towards traditional nucleophilic substitution compared to their aliphatic counterparts. fiveable.me However, this characteristic allows for selective activation and functionalization through transition metal catalysis, minimizing unwanted side reactions. fiveable.me The nature of the halogen atom (F, Cl, Br, I) significantly influences the reactivity, with aryl iodides typically being the most reactive in oxidative addition steps of catalytic cycles. fiveable.mewikipedia.org

Overview of Dihaloanilines as Versatile Precursors in Organic Synthesis

Dihaloanilines, a subset of halogenated anilines, contain two halogen atoms on the aniline (B41778) core. This feature introduces an additional layer of complexity and synthetic utility. The differential reactivity of the two halogen atoms, especially when they are different (e.g., bromo and iodo), allows for sequential and site-selective cross-coupling reactions. This regioselectivity is a powerful tool for the controlled, step-wise construction of highly substituted aromatic systems. The presence of the amino group further enhances their utility, as it can direct metallation reactions or be converted into other functional groups, such as a diazonium salt, which can then be subjected to a wide range of transformations. wikipedia.org The combination of two distinct halogen atoms and a versatile amino group makes dihaloanilines highly sought-after precursors for the synthesis of complex heterocyclic compounds and poly-substituted aromatic molecules.

Specific Research Focus: The Unique Reactivity Profile of 3-Bromo-2-iodoaniline

Among the various dihaloanilines, this compound stands out due to its specific substitution pattern, which imparts a unique reactivity profile. The presence of an iodine atom at the C2 position and a bromine atom at the C3 position, ortho and meta to the amino group respectively, creates a fascinating platform for synthetic exploration. The carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bond in typical palladium-catalyzed cross-coupling reactions. fiveable.me This inherent difference in reactivity allows for chemoselective functionalization, where the iodine atom can be selectively reacted while leaving the bromine atom intact for subsequent transformations. This orthogonal reactivity is a cornerstone of its utility, enabling the synthesis of complex molecules that would be challenging to access through other routes. Research has focused on exploiting this differential reactivity in a variety of synthetic applications, including the construction of novel heterocyclic scaffolds and polysubstituted anilines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrIN B2578001 3-Bromo-2-iodoaniline CAS No. 150908-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMJFTWHEJEMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150908-00-2
Record name 3-Bromo-2-iodoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Identity and Physicochemical Properties

3-Bromo-2-iodoaniline is a distinct chemical entity with the following properties:

PropertyValueSource(s)
CAS Registry Number 150908-00-2 oakwoodchemical.combldpharm.comdoronscientific.com
Molecular Formula C₆H₅BrIN oakwoodchemical.combldpharm.comdoronscientific.com
Molecular Weight 297.92 g/mol bldpharm.com
Appearance Yellow solid rsc.org
Melting Point 48 °C rsc.org
SMILES NC1=CC=CC(Br)=C1I bldpharm.com
InChI InChI=1S/C6H5BrIN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 nih.gov

Synthesis and Manufacturing Processes

The synthesis of 3-Bromo-2-iodoaniline can be achieved through various laboratory-scale methods. One common approach involves the decarboxylative iodination of a substituted anthranilic acid. For instance, a practical route involves the transition-metal-free and base-free decarboxylative iodination of 3-bromoanthranilic acid under an oxygen atmosphere. rsc.org Another potential strategy could involve the direct halogenation of an appropriately substituted aniline (B41778) or a related precursor. The purification of the final product is typically performed by flash column chromatography on silica (B1680970) gel. rsc.org

Spectroscopic Characterization

The structural elucidation of 3-Bromo-2-iodoaniline relies on a combination of spectroscopic techniques:

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum in CDCl₃, one would expect to see signals corresponding to the aromatic protons and the amine protons. The aromatic protons would appear as a multiplet in the range of δ 7.03-6.96 ppm and a double doublet at δ 6.63 ppm. The amine protons would likely appear as a broad singlet around δ 4.34 ppm. rsc.org

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum in CDCl₃ would show distinct signals for each of the six carbon atoms in the aromatic ring. The carbon atom attached to the iodine (C2) would be significantly downfield, while the carbon attached to the bromine (C3) would also show a characteristic shift. The remaining carbon signals would appear at chemical shifts influenced by the electronic effects of the substituents. The reported chemical shifts are 149.4, 130.7, 130.1, 122.3, 112.6, and 91.3 ppm. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound. For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 297.8728, with experimental values found to be very close to this. rsc.org

Reactivity and Synthetic Applications

Differential Reactivity of C-Br and C-I Bonds

The carbon-iodine (C-I) bond is weaker and more susceptible to oxidative addition in palladium-catalyzed reactions than the carbon-bromine (C-Br) bond. This allows for chemoselective functionalization at the C2 position. By carefully choosing the catalyst, ligands, and reaction conditions, chemists can selectively replace the iodine atom with a variety of other groups while preserving the bromine atom for a subsequent reaction. This orthogonal reactivity is a powerful tool in molecular design and synthesis.

Role in Cross-Coupling Reactions

This compound is an excellent substrate for sequential cross-coupling reactions. For instance, a Sonogashira coupling can be performed selectively at the C2 position, introducing an alkyne group. The remaining C-Br bond can then be subjected to a Suzuki or Buchwald-Hartwig coupling to introduce an aryl or amino group, respectively. This stepwise approach allows for the controlled and efficient synthesis of complex, multi-substituted anilines.

Precursor for Heterocyclic Compound Synthesis

The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. For example, the Larock indole (B1671886) synthesis, a palladium-catalyzed heteroannulation of an o-iodoaniline with an alkyne, can be employed. ub.edu Starting with this compound, this reaction would lead to the formation of 4-bromo-2,3-disubstituted indoles. The bromine atom on the resulting indole can then be further functionalized, providing access to a diverse library of indole derivatives. ub.edu

Multi-Step Synthetic Routes from Aromatic Amines

Traditional approaches to complex aniline (B41778) derivatives often rely on multi-step sequences starting from simpler aromatic amines or benzene (B151609) derivatives. These methods, while sometimes lengthy, allow for precise control over the installation of functional groups through the careful orchestration of activating, deactivating, and directing effects of substituents.

Nitration-Based Initiation Sequences

Nitration-based sequences are a classic strategy in aromatic chemistry, leveraging the powerful directing effects of the nitro group. In the context of synthesizing precursors for this compound, the synthetic design must account for the desired meta-relationship between the bromine and the amine group.

A general approach involves the following steps:

Nitration: Introduction of a nitro group (-NO₂) onto an aromatic ring. The nitro group is a strong deactivating group and a meta-director for subsequent electrophilic aromatic substitution.

Halogenation: Introduction of a bromine atom. If starting from nitrobenzene, bromination will occur at the meta-position.

Reduction: The nitro group is reduced to an amino group (-NH₂). This conversion is crucial as it changes the directing effect from meta to ortho, para.

For instance, the synthesis of m-bromoaniline from benzene illustrates this principle, where nitration precedes bromination to establish the meta-relationship. libretexts.orglumenlearning.com Applying this logic, a synthetic route could begin with the nitration of a suitable benzene precursor, followed by regioselective bromination, and finally, reduction of the nitro group to yield a 3-bromoaniline (B18343) derivative, which can then be iodinated in a subsequent step. The sequence of these reactions is critical to achieving the correct isomer. lumenlearning.com

Regioselective Halogenation Strategies

Achieving high regioselectivity is a significant challenge in the synthesis of polyhalogenated anilines. The strong ortho-, para-directing nature of the amino group can lead to mixtures of products. Modern synthetic methods employ a range of reagents and catalysts to control the position of halogenation.

Common halogenating agents include N-halosuccinimides such as N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS). nih.gov The reactivity and selectivity of these reagents can be enhanced and controlled through the use of catalysts. For example, iron(III)-catalyzed methods have been developed for the rapid and highly regioselective iodination of arenes with NIS under mild conditions. acs.org The use of triflimide-based ionic liquids in conjunction with iron(III) chloride can further accelerate these reactions. acs.org Other approaches involve the use of thiourea (B124793) to catalytically activate N-chlorosuccinimide (NCS), demonstrating a metal-free strategy for electrophilic halogenation. researchgate.net The choice of solvent and catalyst system is crucial for directing the halogen to the desired position, overcoming the innate directing effects of the substrate. acs.orgresearchgate.net

Reagent/SystemTarget HalogenationKey Features
N-Iodosuccinimide (NIS) / FeCl₃ IodinationIron(III) Lewis acid catalysis enables efficient and highly regioselective iodination of activated arenes under mild conditions. acs.org
N-Bromosuccinimide (NBS) BrominationA common and effective reagent for brominating aromatic rings, often used in acetonitrile (B52724). Selectivity can be an issue without a catalyst. nih.govresearchgate.net
I₂ / KI / O₂ IodinationUsed in decarboxylative iodination; provides the iodine source in a transition-metal-free system at high temperatures. rsc.org
Thiourea / NCS ChlorinationA metal-free catalytic system that activates N-chlorosuccinimide for electrophilic aromatic chlorination. researchgate.net

Transition-Metal-Free and Base-Free Decarboxylative Iodination of Anthranilic Acids

A significant advancement in the synthesis of 2-iodoanilines is a method involving the decarboxylative iodination of readily available anthranilic acids. This procedure is notable for proceeding without the need for transition-metal catalysts or bases, offering a more practical and environmentally benign route. rsc.orgresearchgate.net

This strategy has been successfully applied to the synthesis of this compound. The reaction starts with 2-amino-3-bromobenzoic acid and employs iodine (I₂) and potassium iodide (KI) as the halogen source under an oxygen atmosphere. The mixture is heated in acetonitrile at 180 °C, resulting in decarboxylation and simultaneous iodination at the position of the former carboxylic acid group. rsc.org This process furnished this compound as a yellow solid with a melting point of 48 °C in a 57% yield. rsc.org The reaction is believed to proceed through a radical pathway. rsc.org

The versatility of this method is demonstrated by its application to a range of substituted anthranilic acids, providing access to various 2-iodoaniline (B362364) analogs with good to excellent yields.

ProductStarting MaterialYield (%)Melting Point (°C)
This compound 2-Amino-3-bromobenzoic acid57%48 °C
5-Bromo-2-iodoaniline 2-Amino-5-bromobenzoic acid77%58 °C
3-Fluoro-2-iodoaniline 2-Amino-3-fluorobenzoic acid90%54 °C
5-Chloro-2-iodoaniline 2-Amino-5-chlorobenzoic acid59%43 °C
4-Chloro-2-iodoaniline 2-Amino-4-chlorobenzoic acid68%42 °C
2-Iodo-3-methylaniline 2-Amino-3-methylbenzoic acid78%43 °C
Data sourced from reference rsc.org.

Derivatization and Functionalization of Substituted Anilines

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents, which allows for selective derivatization and functionalization to build molecular complexity.

Bromination of Iodoaniline Precursors

The synthesis of this compound via the bromination of a 2-iodoaniline precursor presents a regiochemical challenge. The potent ortho-, para-directing nature of the primary amino group would preferentially direct an incoming electrophile (like Br⁺) to the 4- and 6-positions of the 2-iodoaniline ring. Achieving bromination at the 3-position would likely require a more complex strategy, such as the use of a blocking group or a directed ortho-metalation approach.

A more chemically intuitive route involves starting with a precursor where the bromine is already in place, such as 3-bromoaniline, and then introducing the iodine atom at the 2-position. The previously described decarboxylative iodination of 2-amino-3-bromobenzoic acid is an elegant example of this latter strategy. rsc.org An alternative multi-step approach could involve the protection of the amine in 3-bromoaniline, followed by directed iodination and deprotection.

Alkylation and Arylation Techniques

The carbon-iodine bond in this compound is the most labile site for transition-metal-catalyzed cross-coupling reactions, making it an excellent handle for introducing alkyl and aryl groups. The 2-iodoaniline scaffold is a common substrate in a variety of powerful synthetic transformations.

One of the most prominent applications is the Larock indole synthesis , a palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. ub.edu This reaction demonstrates the power of using the 2-iodoaniline moiety to construct complex heterocyclic systems.

Beyond indole synthesis, the 2-iodoaniline core can undergo numerous other coupling reactions:

Palladium-catalyzed reactions with aldehydes can yield 3-substituted indoles. researchgate.netkoreascience.kr

Copper-catalyzed N-arylation provides a method for coupling o-iodoanilines with other molecules, such as β-amino alcohols, to form N-aryl bonds. nih.gov

Suzuki and Sonogashira cross-coupling reactions can be performed on the iodo-position to introduce new aryl or alkynyl groups, respectively, while potentially leaving the bromo-substituent intact for subsequent transformations. ub.edu

These functionalization methods highlight the role of this compound as a versatile intermediate, where the iodine atom acts as a key linchpin for building diverse and complex molecular frameworks.

Medicinal Chemistry and Pharmaceutical Research

In the quest for new therapeutic agents, the core structures of potential drugs are often complex heterocyclic compounds. This compound has emerged as a key building block in this domain, facilitating the synthesis of scaffolds that are central to many drug discovery programs. cymitquimica.comcymitquimica.combiosynth.com

This compound is recognized as a valuable building block for creating novel molecular entities in drug discovery. cymitquimica.comcymitquimica.com The presence of the ortho-iodo and meta-bromo substituents on the aniline ring offers chemists a powerful tool for regioselective synthesis. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, allows for the stepwise introduction of different molecular fragments. This controlled, sequential functionalization is a significant advantage in constructing libraries of complex molecules for screening purposes. Its isomer, 4-bromo-2-iodoaniline (B187669), has been explicitly used in the solid-phase synthesis of 2,3,5-trisubstituted indoles, a class of compounds with significant interest in medicinal chemistry. sigmaaldrich.com This highlights the general utility of bromo-iodoaniline scaffolds in generating molecular diversity for drug development.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to a vast number of pharmaceuticals. nih.gov this compound and its close relatives are instrumental in synthesizing a range of these bioactive scaffolds.

The quinolone core is a privileged scaffold in medicinal chemistry, forming the basis of many antibacterial and anticancer agents. nih.govmdpi.com The synthesis of quinolone derivatives can be effectively achieved using ortho-iodoanilines as starting materials. Palladium-catalyzed reactions, such as the Heck coupling, between a 2-iodoaniline and various α,β-unsaturated carbonyl compounds lead to the formation of 3-substituted quinolin-2(1H)-ones. mdpi.comnih.gov For instance, the reaction of 2-iodoaniline with dialkyl itaconates using a palladium acetate (B1210297) catalyst furnishes quinolones with carboalkoxymethyl groups at the C-3 position. nih.gov While specific examples detailing the use of this compound are less common in prominent literature, its isomer, 4-bromo-2-iodoaniline, is documented for use in preparing quinolone derivatives, demonstrating the applicability of the bromo-iodoaniline framework for this purpose. sigmaaldrich.comsigmaaldrich.com The synthetic strategies employed for the 4-bromo isomer are generally applicable to the 3-bromo isomer, allowing for the generation of a different substitution pattern on the quinolone ring system.

The indole ring is another cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs. nih.gov Its fusion with a quinolinone creates the indolylquinolinone scaffold, which has been a focus of research for developing kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer.

A notable example involves the synthesis of 6-substituted indolylquinolinones designed as potent inhibitors of Checkpoint kinase 1 (Chek1), a key target in cancer therapy. In a reported synthetic route, the closely related starting material, 4-bromo-2-iodoaniline, underwent a regioselective Heck coupling with methyl acrylate. researchgate.net This was followed by a series of reactions, including a Larock indole synthesis, to construct the final indolylquinolinone core. This work led to the discovery of potent inhibitors, demonstrating the value of the bromo-iodoaniline scaffold in generating compounds for kinase inhibition. researchgate.net

Similarly, the synthesis of inhibitors for the KDR (Kinase Insert Domain-Containing Receptor), a vascular endothelial growth factor receptor (VEGFR-2), has been achieved using ortho-iodoanilide derivatives. A domino Sonogashira coupling/cyclization reaction between an o-iodoanilide and a terminal alkyne was a key step in producing an indole-chloroquinoline intermediate, which was then converted to the final KDR kinase inhibitor. researchgate.net These examples underscore the utility of dihalogenated anilines in constructing complex kinase inhibitors.

Table 1: Examples of Kinase Inhibitor Scaffolds Derived from Halogenated Anilines
Starting Material AnalogDerived ScaffoldTarget KinaseSignificance
4-Bromo-2-iodoaniline6-Bromo-3-indolyl-quinolinoneChek1Led to the development of low nanomolar inhibitors of Chek1. researchgate.net
o-Iodoanilide derivativeIndol-2-yl-quinolin-2-oneKDR (VEGFR-2)Efficient synthesis of a potent KDR kinase inhibitor. researchgate.net
Substituted Oxindole3-Substituted Indolin-2-oneSrc Tyrosine KinaseIdentified potent inhibitors of Src PTK. nih.gov

Pyrroloquinolines are another class of nitrogen-containing heterocycles found in marine natural products and synthetic molecules of biological interest. acs.org Their synthesis can be achieved from bromo-iodoquinoline analogs, which are themselves accessible from precursors like this compound. For example, 3-bromo-2-iodoquinoline (B1524039) has been used as a key intermediate. aablocks.com Researchers have developed a highly chemoselective, palladium-catalyzed carbonylative imidization-cyclization reaction using 3-bromo-2-iodoquinoline and primary amines to produce novel N-substituted pyrrolo[3,4-b]quinoline-1,3-diones in a one-pot synthesis. researchgate.netresearchgate.net Furthermore, 3-bromo-2-iodoquinoline can undergo a Suzuki reaction with 2-bromophenylboronic acid, leading to the formation of 3-bromo-2-(2-bromophenyl)quinoline, a precursor for more complex, fused indolo[2,3-b]quinolines. rsc.org

On a broader scale, the class of halogenated anilines has shown significant promise as a source of potential therapeutic agents. The introduction of halogen atoms into the aniline ring is a well-established strategy in medicinal chemistry to enhance the biological activity of organic compounds. nih.govresearchgate.net Halogenation can improve factors such as binding affinity, metabolic stability, and membrane permeability.

Recent studies have highlighted the antimicrobial and antibiofilm activities of halogen-substituted aniline derivatives. For instance, compounds like 4-bromo-3-chloroaniline (B1265746) and 3,5-dibromoaniline (B181674) have demonstrated notable efficacy against uropathogenic E. coli (UPEC) and other clinically relevant pathogens. researchgate.net These compounds were found to inhibit key virulence factors and biofilm formation, with evidence suggesting that their mode of action may involve the disruption of adenylate cyclase. nih.govresearchgate.net The presence of halogen atoms appears to enhance binding to biological targets through stabilizing halogen bond interactions. nih.govresearchgate.net In silico analyses have further suggested that many halogenated aniline derivatives possess favorable drug-like properties, marking them as promising candidates for further investigation as new therapeutic agents. researchgate.netwipo.int Additionally, halogenated aniline-based squaraines have been synthesized and show potential for use in photodynamic therapy due to their ability to generate singlet oxygen. rsc.org

Table 2: Investigated Biological Activity of General Halogenated Aniline Derivatives
DerivativeInvestigated ActivityKey Finding
4-Bromo-3-chloroanilineAntimicrobial / AntibiofilmShowed activity against UPEC with a MIC of 200 μg/mL and a biofilm IC50 of 10 μg/mL. researchgate.net
3,5-DibromoanilineAntimicrobial / AntibiofilmDemonstrated activity against UPEC with a MIC of 100 μg/mL and a biofilm IC50 of 10 μg/mL. researchgate.net
Iodinated Asymmetric Squaraine (Aniline-based)PhotosensitizerExhibited a high singlet oxygen quantum yield of 0.54, indicating potential for photodynamic therapy. rsc.org

Synthesis of Bioactive Heterocyclic Scaffolds

Materials Science Applications

The utility of this compound in materials science is primarily as a building block for larger, functional organic molecules with specific electronic and optical properties.

This compound serves as a key starting material in the multi-step synthesis of advanced organic structures. The differential reactivity of the bromo and iodo substituents allows for selective, sequential reactions, a critical aspect of complex molecule construction. For instance, it is used in the preparation of trisubstituted indoles. A consecutive four-component reaction involving an alkynylation-cyclization-iodination-alkylation sequence can utilize aniline derivatives like 4-bromo-2-iodoaniline to produce these complex heterocyclic structures. researchgate.net This highlights the role of such di-halogenated anilines as versatile precursors in creating molecules with potential applications in organic electronics and photonics. researchgate.net

The general class of halogenated anilines are considered important intermediates in the synthesis of a wide range of organic compounds. google.com Their ability to participate in various coupling reactions makes them indispensable in building the complex carbon skeletons required for advanced materials. rushim.ru The synthesis of quinolone derivatives and resin-bound sulfonamides for creating 2,3,5-trisubstituted indoles are other examples where isomers like 4-bromo-2-iodoaniline are employed. sigmaaldrich.com

Organic materials with significant nonlinear optical (NLO) properties are crucial for developing advanced photonic and optoelectronic devices. bohrium.com Halogenated aniline derivatives have been a subject of interest in this field due to their potential for high molecular hyperpolarizability (β and γ), a key measure of NLO activity. bohrium.comccsenet.org

Theoretical and computational studies have shown that the introduction of halogens (fluorine, chlorine, bromine, and iodine) into aniline oligomers can enhance their NLO properties. ccsenet.orgresearchgate.net Research on halogenated aniline trimers and hexamers has demonstrated that these molecules are promising candidates for second and third-order NLO materials. ccsenet.org The NLO response is influenced by factors such as the type of halogen, the length of the oligomer chain, and the presence of additional electron-donating or electron-withdrawing groups. ccsenet.orgccsenet.org For example, a pernigraniline hexamer containing fluorine and a dimethylamine (B145610) substituent was found to exhibit a high dynamic first hyperpolarizability (β). ccsenet.orgccsenet.org Similarly, the highest third-order hyperpolarizability (γ) values were observed in halogenated pernigraniline hexamers with a dimethylamine substituent. ccsenet.orgccsenet.org

While specific studies focusing exclusively on this compound are not prevalent, the general findings for halogenated anilines suggest that its unique combination of bromine and iodine could contribute to interesting NLO characteristics. The presence of these heavy halogens can influence the intramolecular charge transfer and electronic properties of the molecule, which are critical for NLO activity. bohrium.comresearchgate.net

Table 1: Investigated Properties of Halogenated Aniline Derivatives for NLO Applications

Derivative TypeInvestigated PropertyKey FindingsReference
Halogenated aniline oligomers (trimers, hexamers)First (β) and second (γ) hyperpolarizabilitiesHigh hyperpolarizability values were obtained, indicating promise for NLO materials. The magnitudes were enhanced by introducing electron-donor groups. ccsenet.org
Fluorinated aniline derivativesMolecular stability and NLO propertiesDFT analysis showed that charge delocalization and hyperconjugation contribute to molecular stability. The compounds exhibited improved NLO properties. bohrium.com
3-chloro-4-fluoro aniline (CFA) and 2-iodo aniline (IA)Linear and nonlinear optical propertiesNBO analysis revealed potential nonlinearity. Z-scan measurements showed significant third-order nonlinearity in 2-iodoaniline, suggesting its use as an optical limiter. researchgate.net

Agrochemical Development: Synthesis of Pesticides and Herbicides

Halogenated anilines are foundational chemical intermediates in the agrochemical industry. google.commdpi.com They serve as precursors for a variety of active ingredients used in pesticides and herbicides. mdpi.comnih.gov The presence, type, and position of the halogen atoms on the aniline ring are critical in determining the biological activity and selectivity of the final product.

For instance, chlorinated anilines are used in the synthesis of several classes of herbicides, including phenylureas, acylanilides, and phenylcarbamates. mdpi.com Compounds like 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046) are intermediates for herbicides such as monuron, diuron, and propanil. mdpi.com The transformation of chloroanilines in the environment can also lead to the formation of other compounds like azoarenes. nih.gov

While direct examples of this compound in commercial agrochemicals are not widely documented, its structural motifs are relevant. The synthesis of complex agrochemicals often relies on building blocks that allow for precise chemical modifications. The distinct halogen atoms in this compound could potentially be used to synthesize new agrochemicals with specific modes of action. lookchem.com

Manufacturing of Specialty Chemicals

The term "specialty chemicals" encompasses a broad range of high-value products, including pharmaceuticals, dyes, and other fine chemical intermediates. Halogenated anilines are crucial starting materials in these sectors. google.commdpi.com They are widely used in the synthesis of fine chemicals due to their versatility in organic reactions. google.com

In the pharmaceutical industry, the aniline scaffold is a common feature in many drug molecules. Halogenated anilines, including bromo- and iodo-substituted variants, serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs). buyersguidechem.com For example, Schiff bases derived from halogenated anilines and substituted acetophenones have been synthesized and investigated for their antimicrobial properties. researchgate.net

The production of dyes and pigments also relies heavily on aniline derivatives. Chloroanilines, for example, are used as precursors in the manufacturing of azo dyes. mdpi.com The specific substituents on the aniline ring influence the color and stability of the final dye molecule. The synthesis of these specialty chemicals often involves the reduction of the corresponding halogenated nitrobenzenes to form the desired halogenated aniline. google.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 3-Bromo-2-iodoaniline at the quantum level. mdpi.comresearchgate.net These calculations provide valuable insights into the molecule's behavior in chemical reactions.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the intricate pathways of chemical reactions involving this compound. By modeling the potential energy surface, researchers can identify transition states, which are the highest energy points along a reaction coordinate, and intermediates, which are temporary species formed during the reaction. libretexts.org This level of detail is crucial for understanding how reactions proceed and for optimizing reaction conditions.

In the context of annulation reactions, where a new ring is formed, DFT calculations have been used to investigate the mechanism of palladium(II)-catalyzed [3+2] heteroannulation of ortho-iodoanilines with non-conjugated alkenes. nih.govresearchgate.net These studies support a mechanism that involves a turnover-limiting, endergonic directed oxypalladation, followed by intramolecular oxidative addition and reductive elimination. nih.govresearchgate.net

Furthermore, computational studies on Ullmann-type coupling reactions involving substituted iodoanilines have utilized DFT to analyze the reaction mechanism. mdpi.com These calculations have shown a direct relationship between experimentally observed reaction yields and the activation energy of the rate-limiting step, which is the activation of the haloarene. mdpi.com

Prediction of Diastereoselectivity in Annulation Reactions

A significant application of DFT calculations is the prediction of stereochemical outcomes in chemical reactions, such as diastereoselectivity in annulation reactions. nih.govresearchgate.net When a reaction can produce multiple stereoisomers, DFT can be used to calculate the energies of the different transition states leading to each product. The product distribution is then predicted based on the relative energy barriers, with the lower energy pathway being the favored one.

In the case of the anti-selective [3+2] heteroannulation of ortho-iodoanilines, computational studies have been crucial in understanding the origin of the observed diastereoselectivity. nih.govresearchgate.net The calculations can model the different spatial arrangements of the reactants in the transition state and determine which arrangement is energetically more favorable, thus leading to the predominant formation of one diastereomer over the other.

Quantum Chemical Computations for Molecular Properties

Quantum chemical computations offer a powerful lens through which to examine the intrinsic properties of this compound. These calculations can predict a range of molecular characteristics, providing a theoretical foundation for understanding its chemical behavior. tandfonline.com

Key molecular properties that can be calculated include:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to define the three-dimensional structure of the molecule.

Electronic Properties: Determining the distribution of electrons within the molecule, which influences its polarity and reactivity.

Spectroscopic Properties: Simulating various spectra, such as infrared (IR) and nuclear magnetic resonance (NMR), which can aid in the experimental characterization of the compound.

Molecular Orbital Analysis and Electronic Structure Studies

A deeper understanding of the electronic nature of this compound can be achieved through molecular orbital (MO) analysis. This involves examining the energy levels and spatial distributions of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of chemical bonding. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized bonds and lone pairs that align with the familiar Lewis structure concepts. uni-muenchen.de

For this compound, NBO analysis can quantify the delocalization of electron density and the nature of the interactions between different parts of the molecule. researchgate.net It can reveal hyperconjugative interactions, such as the donation of electron density from a lone pair orbital to an adjacent anti-bonding orbital, which contribute to the stability of the molecule. researchgate.net This analysis provides a detailed description of the electronic structure that goes beyond simple Lewis dot structures.

Analysis of Intermolecular Interactions and Supramolecular Systems

The study of intermolecular interactions is crucial for understanding how molecules of this compound interact with each other and with other molecules to form larger, organized structures known as supramolecular systems. These interactions, although weaker than covalent bonds, play a significant role in determining the physical properties of the compound in the solid state, such as its crystal packing and melting point.

In the case of halogenated anilines, various types of non-covalent interactions can be at play. These include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming interactions with electronegative atoms on neighboring molecules.

Halogen Bonding: The bromine and iodine atoms can act as halogen bond donors, interacting with electron-rich atoms.

π-π Stacking: The aromatic rings can stack on top of each other, leading to attractive dispersion forces.

C-H···π Interactions: A hydrogen atom attached to a carbon can interact with the electron cloud of a nearby aromatic ring. nih.gov

Computational methods can be used to model and quantify the strength of these different intermolecular interactions, providing insight into the forces that govern the self-assembly of this compound molecules in the condensed phase. The analysis of crystal structures of related halogenated compounds reveals that while chloro and bromo derivatives often exhibit similar packing, iodo derivatives can be distinct, which may be attributed to the larger size and different polarizability of the iodine atom. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-2-iodoaniline, and what are their key advantages?

  • Methodological Answer : A prominent method involves solid-phase synthesis using polystyrene sulfonyl chloride (PS-TsCl) resin. This approach enables sequential Larock heteroannulation followed by electrophilic substitution and cross-coupling reactions (e.g., Suzuki or Sonogashira), which are critical for generating indole derivatives with high regioselectivity . Alternative routes may involve halogenation of aniline precursors, though yields depend on the directing effects of substituents.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns. The bromo and iodo substituents induce distinct deshielding effects in aromatic regions. Mass spectrometry (HRMS) should show molecular ion peaks matching the molecular formula (C₆H₅BrIN, ~322.92 g/mol). Infrared (IR) spectroscopy can validate amine (-NH₂) and C-Br/C-I stretches .

Q. What are the critical considerations for handling and storing this compound to ensure stability during experiments?

  • Methodological Answer : Store at 0–6°C in amber glass vials to prevent photodegradation. Use inert atmospheres (e.g., N₂) during reactions to avoid oxidation of the amine group. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential toxicity .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound to achieve higher yields and selectivity?

  • Methodological Answer : For Suzuki couplings, use Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with aryl boronic acids in degassed THF at 60–80°C. Sonogashira reactions require CuI co-catalysts and amine bases (e.g., Et₃N) to activate terminal alkynes. Prioritize iodine as the leaving group over bromine due to its lower bond dissociation energy, which enhances reactivity .

Q. How does the presence of bromo and iodo substituents influence the regioselectivity of electrophilic substitution reactions in this compound derivatives?

  • Methodological Answer : The electron-withdrawing nature of Br and I directs electrophiles to the para position relative to the amine group. However, steric hindrance from iodine may favor meta substitution in certain cases. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies are recommended for resolving contradictions in reported reaction conditions or yields when using this compound in heterocyclic synthesis?

  • Methodological Answer : Systematic variation of parameters (e.g., solvent polarity, catalyst loading, temperature) is critical. For example, conflicting yields in Larock annulations may arise from moisture-sensitive intermediates; thus, rigorously anhydrous conditions should be tested. Cross-referencing with analogous compounds (e.g., 3-Bromo-2-methylaniline) can identify trends in substituent effects .

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